molecular formula C18H11F2N5O2 B2984911 2-(3-fluorophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 869068-91-7

2-(3-fluorophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2984911
CAS No.: 869068-91-7
M. Wt: 367.316
InChI Key: KQJLSIJMDNECHL-UHFFFAOYSA-N
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Description

The compound 2-(3-fluorophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative featuring fluorinated aromatic substituents at positions 2 and 9 of the purine core. The molecule comprises a 3-fluorophenyl group at position 2 and a 4-fluorophenyl group at position 9, with a carboxamide functional group at position 6.

Properties

IUPAC Name

2-(3-fluorophenyl)-9-(4-fluorophenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F2N5O2/c19-10-4-6-12(7-5-10)25-17-14(23-18(25)27)13(15(21)26)22-16(24-17)9-2-1-3-11(20)8-9/h1-8H,(H2,21,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJLSIJMDNECHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-fluorophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has been the subject of various studies due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a purine core with two fluorinated phenyl groups, which may enhance its biological activity through improved binding interactions with target enzymes or receptors. The molecular formula is C19H14F2N4O3C_{19}H_{14}F_{2}N_{4}O_{3}, and it has a molecular weight of approximately 353.34 g/mol.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, including:

  • Anticancer Activity : Research indicates that this compound may exhibit significant anticancer properties by inhibiting key enzymes involved in cancer cell proliferation.
  • Enzyme Inhibition : It has been shown to inhibit poly(ADP-ribose) polymerase (PARP) enzymes, which play a critical role in DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy.
  • PARP Inhibition : The compound's ability to inhibit PARP1 and PARP2 has been highlighted in studies, demonstrating Ki values of approximately 1.2 nM and 0.87 nM, respectively . This inhibition leads to the accumulation of DNA damage in cancer cells, particularly those with BRCA mutations.
  • Cell Proliferation Inhibition : In vitro studies have shown that the compound can significantly reduce the proliferation of cancer cell lines, with effective concentrations (EC50) ranging from 0.3 nM to 5 nM depending on the cell type .

Study 1: Antitumor Efficacy

A study conducted on breast cancer xenograft models demonstrated that oral administration of this compound resulted in substantial tumor growth inhibition when used as a single agent or in combination with conventional chemotherapeutics like temozolomide and cisplatin .

Study 2: Enzyme Interaction Analysis

In a detailed analysis of enzyme interactions, the compound was found to bind selectively to PARP enzymes, leading to a decrease in their activity and subsequent effects on DNA repair pathways. This interaction was characterized using surface plasmon resonance (SPR) techniques .

Comparative Analysis

The following table summarizes the biological activities of similar compounds:

Compound NameStructural FeaturesBiological ActivityNotable Differences
2-(3-hydroxyphenyl)-9-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamideHydroxy group instead of fluorineAnticancer activityLacks fluorine; different electronic properties
9-(4-chlorophenyl)-2-(3-hydroxyphenyl)-8-oxo-7H-purine-6-carboxamideChlorophenyl instead of fluorophenylPotentially similar anticancer effectsChlorine is less electronegative than fluorine
9-(4-methoxyphenyl)-2-(3-hydroxyphenyl)-8-oxo-7H-purine-6-carboxamideAdditional methoxy groupAnti-inflammatory propertiesIncreased steric hindrance due to extra methoxy

Comparison with Similar Compounds

Comparison with Structural Analogs

A detailed comparison with structurally related purine-6-carboxamide derivatives is presented below, focusing on substituent effects, molecular properties, and inferred pharmacological implications.

Structural and Molecular Properties

Table 1: Structural and Molecular Comparison of Analogs

Compound Name Substituent (Position 2) Substituent (Position 9) Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 3-fluorophenyl 4-fluorophenyl C19H12F2N5O2* 392.33 (calculated) High electronegativity; balanced solubility
2-(2,4-dichlorophenyl)-9-(4-fluorophenyl)-... () 2,4-dichlorophenyl 4-fluorophenyl C19H11Cl2FN5O2 438.22 (estimated) Increased lipophilicity; steric bulk
9-(2-ethoxyphenyl)-2-(4-fluorophenyl)-... () 4-fluorophenyl 2-ethoxyphenyl C20H16FN5O3 393.37 Enhanced solubility via ethoxy group
2-methyl-9-(4-methylphenyl)-... () methyl 4-methylphenyl C14H13N5O2 283.29 High lipophilicity; metabolic instability
2-(4-hydroxyphenylamino)-9-(2-methoxyphenyl)-... () 4-hydroxyphenylamino 2-methoxyphenyl C19H17N5O4 391.37 Hydrogen bonding capacity; polar surface
2-(2,4-dimethoxyphenyl)-9-(2-fluorophenyl)-... () 2,4-dimethoxyphenyl 2-fluorophenyl C20H18FN5O4 433.39 High polarity; potential CNS exclusion

*Deduced molecular formula based on structural analogs.

Substituent Effects and Pharmacological Implications

Electron-Withdrawing vs. Electron-Donating Groups
  • Fluorine (Target Compound): The dual fluorine substituents enhance electronegativity, promoting strong dipole interactions with target receptors.
  • Chlorine () : The 2,4-dichlorophenyl group increases lipophilicity and steric bulk, which may enhance membrane permeability but reduce solubility. Chlorine’s electron-withdrawing nature could also destabilize metabolic oxidation .
  • Ethoxy () : The ethoxy group at position 9 introduces polarity, improving aqueous solubility. However, its larger size may reduce blood-brain barrier penetration compared to fluorine .
Lipophilicity and Metabolic Stability
  • Methyl Groups (): Methyl substituents increase lipophilicity, favoring passive diffusion across membranes.
  • Hydroxyl and Methoxy Groups (): The 4-hydroxyphenylamino and 2-methoxyphenyl groups enhance hydrogen bonding with targets, improving binding specificity. However, hydroxyl groups may increase susceptibility to glucuronidation .
Polarity and Solubility

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